molecular formula C17H16N2O2 B2971411 5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-14-9

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2971411
CAS No.: 941928-14-9
M. Wt: 280.327
InChI Key: BJBIRVDPVVIVIO-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide typically involves the construction of the furo[3,2-b]pyridine core followed by functionalization at the 5-methyl and N-(4-methylbenzyl) positions One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,2-b]pyridine ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-b]pyridine derivatives: These compounds share the same core structure and may exhibit similar chemical and biological properties.

    Benzyl-substituted heterocycles: Compounds with benzyl groups attached to heterocyclic cores can be compared in terms of their reactivity and applications.

Uniqueness

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the furo[3,2-b]pyridine core and the N-(4-methylbenzyl) group distinguishes it from other similar compounds and may confer unique properties.

Properties

IUPAC Name

5-methyl-N-[(4-methylphenyl)methyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)10-18-17(20)16-9-14-15(21-16)8-5-12(2)19-14/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBIRVDPVVIVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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